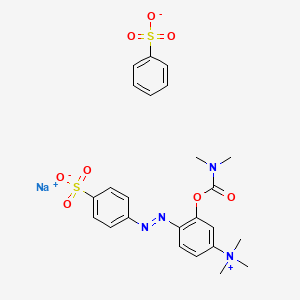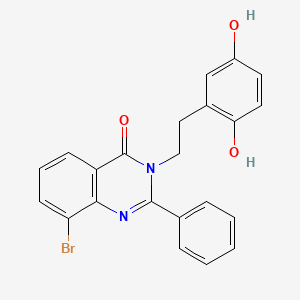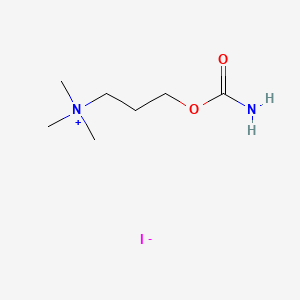
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is a chemical compound with a unique structure that combines the properties of carbamic acid and an ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 3-(trimethylammonio)propyl ester, iodide typically involves the reaction of carbamic acid derivatives with trimethylamine and an appropriate iodide source. The reaction conditions often require a controlled environment to ensure the stability of the product. For example, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, 3-(trimethylammonio)propyl ester, iodide involves its interaction with specific molecular targets. The ammonium group can interact with negatively charged sites on proteins or enzymes, affecting their activity. The carbamic acid moiety can undergo hydrolysis, releasing active species that can participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid propyl ester: Similar in structure but lacks the ammonium group.
Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide: Similar in having both carbamic acid and ammonium groups but with different substituents.
Uniqueness
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is unique due to its combination of carbamic acid and ammonium groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
64050-88-0 |
|---|---|
Formule moléculaire |
C7H17IN2O2 |
Poids moléculaire |
288.13 g/mol |
Nom IUPAC |
3-carbamoyloxypropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16N2O2.HI/c1-9(2,3)5-4-6-11-7(8)10;/h4-6H2,1-3H3,(H-,8,10);1H |
Clé InChI |
QKVSOUPCLKJBRA-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCOC(=O)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



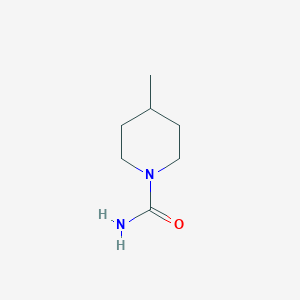
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
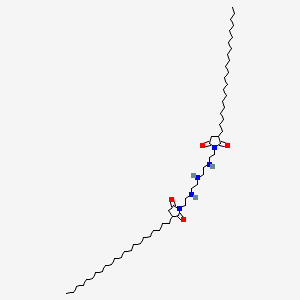
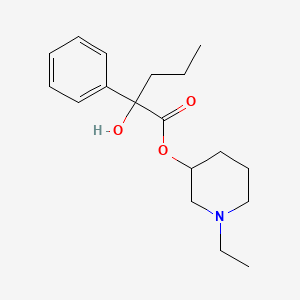
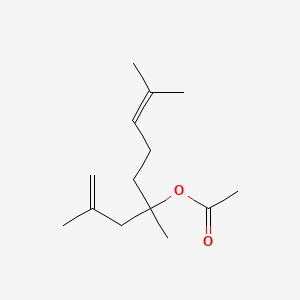
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
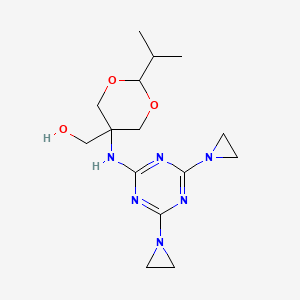
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)

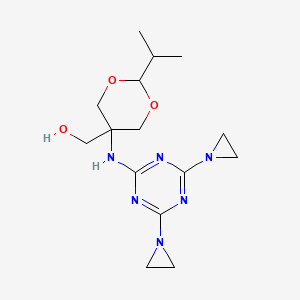
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
